molecular formula C6H12O7 B1216823 Gulonic acid CAS No. 20246-33-7

Gulonic acid

Cat. No. B1216823
CAS RN: 20246-33-7
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KKQCNMDGSA-N
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Description

Gulonic acid is a uronic acid monosaccharide that may be derived from gulose . It is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid . Along with D-mannuronic acid, L-guluronic acid is a component of alginic acid, a polysaccharide found in brown algae .


Synthesis Analysis

Gulonic acid can be produced from gluconic acid using co-immobilized cells of Gluconobacter oxydans and Corynebacterium sp. with 2,5-diketo-D-gluconic acid . A study has also shown that a microbial consortium consisting of Gluconobacter oxydans, Ketogulonicigenium vulgare, and Bacillus endophyticus was reconstructed to produce 2-keto-L-gulonic acid (2-KGA), the precursor of vitamin C .


Molecular Structure Analysis

The molecular formula of Gulonic acid is C6H12O7 . It has an average mass of 196.155 Da and a monoisotopic mass of 196.058304 Da .


Chemical Reactions Analysis

In the production of 2-KGA, the precursor of vitamin C, the existence of B. endophyticus and G. oxydans together promoted the growth of K. vulgare by supplying additional nutrients, and promoted the 2-KGA production by supplying more substrate .


Physical And Chemical Properties Analysis

Gulonic acid has a molecular formula of C6H12O7 . It has an average mass of 196.155 Da and a monoisotopic mass of 196.058304 Da .

Scientific Research Applications

Vitamin C Production

Gulonic acid plays a significant role in the production of vitamin C. Zhao Xiao-li (2010) explored the extraction technology of gulonic acid, particularly 2-keto-L-gulonic acid, and its contribution to vitamin C production. The study highlighted the evolution of extraction technology and foresaw the potential advancements in gulonic acid production techniques for improving vitamin C manufacturing (Zhao Xiao-li, 2010).

Genetic Engineering and Microbiology

Y. Zengliang (2004) examined the biological effects of 2-keto-L-gulonic acid strains, showcasing the potential of low energy ion beam-mediated DNA transformation in these strains. This opens new avenues for genetically engineered microorganisms and the development of novel research systems (Y. Zengliang, 2004).

Fungal Metabolism and Enzymology

Joosu Kuivanen, Mikko Arvas, and P. Richard (2017) explored the role of 2-Keto-l-Gulonate Reductase in the fungal D-Glucuronic acid pathway. Their research in Aspergillus niger provides insights into the metabolic pathways and enzymatic actions involving gulonic acid, particularly in fungal organisms (Joosu Kuivanen, Mikko Arvas, P. Richard, 2017).

Chemical Properties and Complexation

B. Kutus and colleagues (2016) investigated the acid-base properties and calcium complexation of L-gulonic acid. Their research provided valuable information on the chemical behavior of gulonic acid, which has implications in various scientific fields including chemistry and biochemistry (B. Kutus et al., 2016).

Biotechnological Applications

Tao Wang and his team (2014) focused on the prediction of product formation in 2-keto-l-gulonic acid fermentation. Their development of a Bayesian combination of multiple neural networks for accurate prediction offers significant benefits for the biotechnological production of 2-KGA, a precursor for L-ascorbic acid synthesis (Tao Wang et al., 2014).

Industrial and Environmental Applications

Research by Y. Dang and colleagues (2019) utilized 2-Keto-l-gulonic acid mother liquor to create porous carbon spheres. This study exemplifies the environmental and industrial applications of gulonic acid by-products, particularly in the realm of waste valorization and material science (Y. Dang et al., 2019).

Antioxidative Effects

Meihua Li, E. Suzuki, and T. Kurata (2001) explored the antioxidative effects of 2,3-Diketo-L-gulonic Acid. Their study revealed the potential of DKG in mitigating oxidative stress, which can have implications in food science and biology (Meihua Li, E. Suzuki, T. Kurata, 2001).

Safety And Hazards

When handling Gulonic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

There is ongoing research into improving the efficiency and reducing the cost of gluconic acid production, which is related to Gulonic acid. One study proposed a preferable gluconic acid biosynthesis method using the superior performance of Gluconobacter oxydans . This suggests that there may be potential for similar improvements in the production of Gulonic acid in the future.

properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174090
Record name D-Gulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gulonic acid

CAS RN

20246-53-1, 20246-33-7
Record name Gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20246-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20246-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gulonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GULONIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,120
Citations
JH Roe, MB Mills, MJ Oesterling… - Journal of Biological …, 1948 - cabdirect.org
An adaptation of the dinitrophenylhydrazine method (Abst. 261, Vol. 13) is described by which ascorbic acid, diketogulonic acid and dehydroascorbic could be estimated in the …
Number of citations: 516 www.cabdirect.org
JJ Burns - Journal of the American Chemical Society, 1957 - ACS Publications
… of nonradioactive L-gulonic acid was added to a 24-hour … L-gulonic acid was eluted with 2 N formic acid and the eluate was evaporated rapidly to dryness in vacuo at 50. L-Gulonic acid …
Number of citations: 43 pubs.acs.org
T Sonoyama, H Tani, K Matsuda… - Applied and …, 1982 - Am Soc Microbiol
… The 2KLG was prepared from the monohydrate of diacetone gulonic acid by acid hydrolysis. Calcium 2-keto-D-gluconate (Ca-2KDG; its free acid is referred to as 2KDG) was purchased …
Number of citations: 163 journals.asm.org
ML Ramos, MM Caldeira, VMS Gil - Carbohydrate Research, 2000 - Elsevier
By using multinuclear ( 1 H, 13 C, 17 O, 95 Mo, 183 W) magnetic resonance spectroscopy (1D and 2D), d-gulonic acid is found to form ten and seven complexes, respectively, with …
Number of citations: 16 www.sciencedirect.com
S Makover, GB Ramsey, FM Vane… - Biotechnology and …, 1975 - Wiley Online Library
… It is clear that L-gulonic acid in our systems is not a reduction product from KGA. The presence of L-idonolactone and KGA lactone (Fig. 4 and Table VI) shown by gc is probably due to …
Number of citations: 46 onlinelibrary.wiley.com
BMK Ahamed, V Krishna, KH Malleshappa - Planta medica, 2009 - thieme-connect.com
… tiliaefolia stem bark has resulted in the isolation of gulonic acid γ… Topical application of gulonic acid γ-lactone (0.2 % w/w … following oral administration of gulonic acid γ-lactone (60 mg/kg…
Number of citations: 23 www.thieme-connect.com
M Otsuka, T Kurata, N Arakawa - Agricultural and biological …, 1986 - jstage.jst.go.jp
No. 6521) with acetonitrile-water-acetone-acetic acid (80: 15: 5: 1, v/v) as the developing solvent system, gave one spot at RfOA3, which was detected with 2, 4-dinitrophenylhydrazine …
Number of citations: 45 www.jstage.jst.go.jp
D Li, L Liu, Z Qin, S Yu, J Zhou - Bioresource Technology, 2022 - Elsevier
The direct fermentation of the precursor of vitamin C, 2-keto-L-gulonic acid (2-KLG), has been a long-pursued goal. Previously, a strain of Gluconobacter oxydans WSH-004 was …
Number of citations: 8 www.sciencedirect.com
B Kutus, G Peintler, Á Buckó, Z Balla, A Lupan… - Carbohydrate …, 2018 - Elsevier
… l-gulonic acid and its γ-lactone (HGul and γ-HGul, Scheme 1) are intermediates in the … The enzymatic reactions involve the formation of gulonic acid from d-glucuronic acid as discussed …
Number of citations: 4 www.sciencedirect.com
Y Wang, H Li, Y Liu, M Zhou, M Ding, Y Yuan - Synthetic and Systems …, 2022 - Elsevier
… Taking the high-efficiency production of 2-keto-l-gulonic acid (2-KLG) as an example, we constructed a synthetic microbial consortium “Saccharomyces cerevisiae-Ketogulonigenium …
Number of citations: 10 www.sciencedirect.com

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